molecular formula C21H27NO4 B4694248 4-Methoxy-4-methyl-2-(4-morpholin-4-ylbut-2-ynyl)-1-phenylpentane-1,3-dione

4-Methoxy-4-methyl-2-(4-morpholin-4-ylbut-2-ynyl)-1-phenylpentane-1,3-dione

Cat. No.: B4694248
M. Wt: 357.4 g/mol
InChI Key: OBQCKBXSBCUYOQ-UHFFFAOYSA-N
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Description

4-Methoxy-4-methyl-2-(4-morpholin-4-ylbut-2-ynyl)-1-phenylpentane-1,3-dione is a synthetic organic compound It features a complex structure with multiple functional groups, including methoxy, methyl, morpholine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-methyl-2-(4-morpholin-4-ylbut-2-ynyl)-1-phenylpentane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the but-2-ynyl intermediate: This step could involve the reaction of a suitable alkyne with a halogenated morpholine derivative under basic conditions.

    Addition of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the pentane-1,3-dione core: This step might involve a Claisen condensation reaction between an ester and a ketone.

    Introduction of the methoxy and methyl groups: These groups can be added via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methyl-2-(4-morpholin-4-ylbut-2-ynyl)-1-phenylpentane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce alkyne groups to alkenes or alkanes.

    Substitution: The methoxy and morpholine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-methyl-2-(4-morpholin-4-ylbut-2-ynyl)-1-phenylpentane-1,3-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4-methyl-2-(4-piperidin-4-ylbut-2-ynyl)-1-phenylpentane-1,3-dione: Similar structure but with a piperidine ring instead of morpholine.

    4-Methoxy-4-methyl-2-(4-pyrrolidin-4-ylbut-2-ynyl)-1-phenylpentane-1,3-dione: Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness

The presence of the morpholine ring in 4-Methoxy-4-methyl-2-(4-morpholin-4-ylbut-2-ynyl)-1-phenylpentane-1,3-dione may confer unique properties such as increased solubility, altered reactivity, or specific biological activity compared to its analogs.

Properties

IUPAC Name

4-methoxy-4-methyl-2-(4-morpholin-4-ylbut-2-ynyl)-1-phenylpentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-21(2,25-3)20(24)18(19(23)17-9-5-4-6-10-17)11-7-8-12-22-13-15-26-16-14-22/h4-6,9-10,18H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQCKBXSBCUYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C(CC#CCN1CCOCC1)C(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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